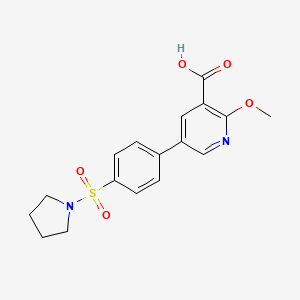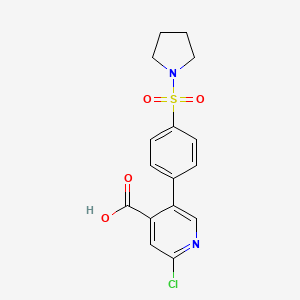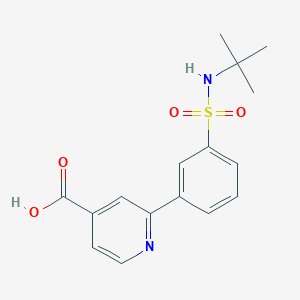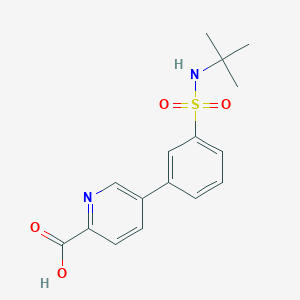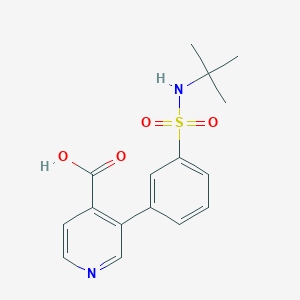
3-(3-t-Butylsulfamoylphenyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-t-Butylsulfamoylphenyl)isonicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the initial formation of the t-butylsulfamoylphenyl intermediate, followed by its coupling with isonicotinic acid. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-t-Butylsulfamoylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfamoyl group, potentially leading to the formation of sulfonic acids.
Reduction: Reduction reactions may target the nitro groups, converting them into amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-(3-t-Butylsulfamoylphenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key factor.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications .
Mechanism of Action
The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment, this compound shares the isonicotinic acid moiety but differs in its functional groups.
Nicotinic acid:
Sulfonamides: These compounds share the sulfamoyl group and are widely used as antibiotics
Uniqueness
3-(3-t-Butylsulfamoylphenyl)isonicotinic acid stands out due to its combination of the t-butylsulfamoyl group and isonicotinic acid moiety, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .
Properties
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-6-4-5-11(9-12)14-10-17-8-7-13(14)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOOBKZAHQELTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
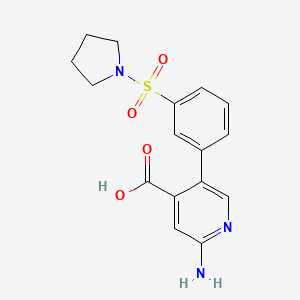
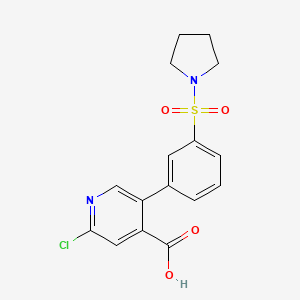
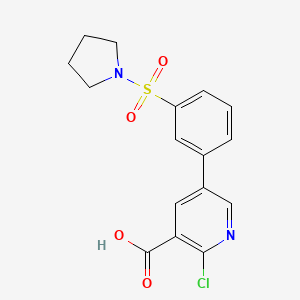
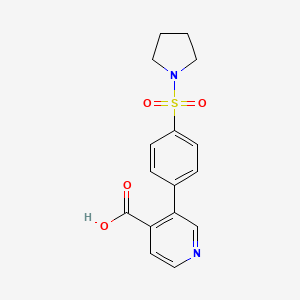
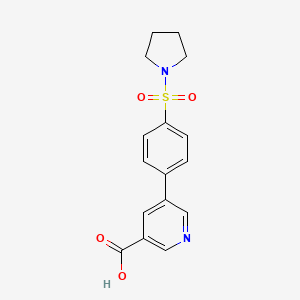
![2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395261.png)
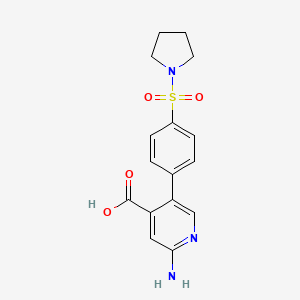
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395288.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395295.png)
